molecular formula C16H30O3 B2468318 Ethyl 2-acetyldodecanoate CAS No. 40778-32-3

Ethyl 2-acetyldodecanoate

Cat. No.: B2468318
CAS No.: 40778-32-3
M. Wt: 270.413
InChI Key: XTIHUENEZQMZSG-UHFFFAOYSA-N
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Description

Ethyl 2-acetyldodecanoate is an organic compound with the molecular formula C16H30O3. It is an ester, specifically an ethyl ester of 2-acetyldodecanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-acetyldodecanoate can be synthesized through the esterification of 2-acetyldodecanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process. The general reaction is as follows:

2-acetyldodecanoic acid+ethanolEthyl 2-acetyldodecanoate+water\text{2-acetyldodecanoic acid} + \text{ethanol} \rightarrow \text{this compound} + \text{water} 2-acetyldodecanoic acid+ethanol→Ethyl 2-acetyldodecanoate+water

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Techniques such as continuous flow reactors and advanced distillation methods are often employed to streamline the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reagents and conditions used.

    Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 2-acetyldodecanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: this compound is used in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-acetyldodecanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • Ethyl acetate (C4H8O2)
  • Ethyl butyrate (C6H12O2)
  • Ethyl hexanoate (C8H16O2)

These similar compounds are often used in similar applications, such as solvents, flavoring agents, and intermediates in organic synthesis. the specific properties and reactivity of ethyl 2-acetyldodecanoate make it particularly valuable in certain contexts.

Properties

IUPAC Name

ethyl 2-acetyldodecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O3/c1-4-6-7-8-9-10-11-12-13-15(14(3)17)16(18)19-5-2/h15H,4-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIHUENEZQMZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(C(=O)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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